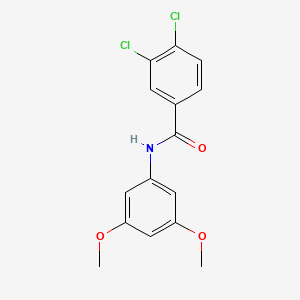
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide inhibits the activity of SIRT1 by binding to its catalytic domain. This results in the inhibition of the deacetylation activity of SIRT1, which in turn leads to the accumulation of acetylated proteins. The accumulation of acetylated proteins has been shown to have various physiological effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide also has some limitations. It has been found to be toxic at high concentrations and its specificity for SIRT1 is not absolute, as it has been shown to inhibit the activity of other sirtuins at high concentrations.
Orientations Futures
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research studies, and there are several future directions for its potential therapeutic applications. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also shown potential as an anti-cancer agent and could be further studied for its potential use in cancer therapy. Additionally, 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide could be further studied for its anti-viral properties and its potential use in the treatment of viral infections.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethoxyaniline in the presence of a base. The reaction yields 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide as the final product.
Applications De Recherche Scientifique
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been found to inhibit the activity of the enzyme SIRT1, which is involved in various cellular processes such as DNA repair, metabolism, and aging.
Propriétés
IUPAC Name |
3,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)9-3-4-13(16)14(17)5-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGLBRQFDFCYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377835 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

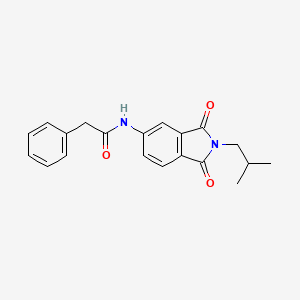
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

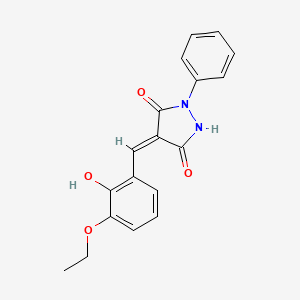
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
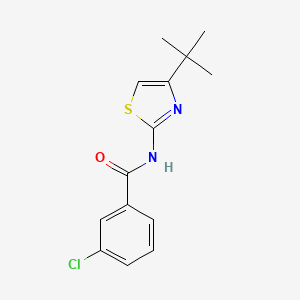

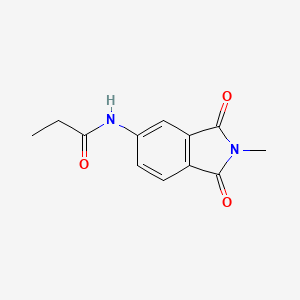
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)